molecular formula C25H22FNO3 B11268218 5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxyphenyl)-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11268218
M. Wt: 403.4 g/mol
InChI Key: AAQLLTUMNPPBCJ-UHFFFAOYSA-N
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Description

5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes fluorophenyl, hydroxy, methoxyphenyl, and phenylethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can be achieved through a series of organic reactions. One common method involves the photoredox-catalyzed cascade annulation of methyl (2-(phenylethynyl)phenyl)sulfanes and methyl (2-(phenylethynyl)phenyl)selanes with sulfonyl chlorides . This reaction typically occurs at ambient temperature and yields a variety of benzothiophenes and benzoselenophenes in moderate to good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorophenyl and methoxyphenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane (DCM) or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could produce various alcohol derivatives.

Scientific Research Applications

5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-CHLOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(2-BROMOPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The uniqueness of 5-(2-FLUOROPHENYL)-3-HYDROXY-4-(4-METHOXYPHENYL)-1-(2-PHENYLETHYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity and interactions with other molecules.

Properties

Molecular Formula

C25H22FNO3

Molecular Weight

403.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-4-hydroxy-3-(4-methoxyphenyl)-1-(2-phenylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H22FNO3/c1-30-19-13-11-18(12-14-19)22-23(20-9-5-6-10-21(20)26)27(25(29)24(22)28)16-15-17-7-3-2-4-8-17/h2-14,23,28H,15-16H2,1H3

InChI Key

AAQLLTUMNPPBCJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=CC=C3F)CCC4=CC=CC=C4)O

Origin of Product

United States

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